molecular formula C17H16N2O3S B11949448 Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853315-24-9

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11949448
CAS No.: 853315-24-9
M. Wt: 328.4 g/mol
InChI Key: PGCYPHIVRJTKNV-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thienyl ketone with a phenyl-substituted aldehyde, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienyl ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 853315-24-9

This compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring fused with a tetrahydro structure, which contributes to its unique biological properties .

Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that compounds within the dihydropyrimidine class can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase .
  • Cell Viability Studies : In vitro studies using human cancer cell lines (e.g., HT29 for colon cancer and DU145 for prostate cancer) demonstrated significant reductions in cell viability when treated with this compound .
    Cell LineIC50 Value (µM)Effect on Cell Viability
    HT2915.070% reduction
    DU14512.565% reduction

These results highlight its potential as an anticancer agent.

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties of this compound. Compounds similar in structure have been reported to exhibit activity against various bacterial strains. The thienyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Binding Affinity : Interaction studies have shown that this compound binds effectively to receptors and enzymes implicated in disease processes.
  • Modulation of Signaling Pathways : The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Starting materials undergo condensation reactions to form the dihydropyrimidine core.
  • Functional Group Modifications : Subsequent steps involve the introduction of the thienyl and phenyl groups through electrophilic substitution reactions.

Related Compounds

Several structurally related compounds have been synthesized and evaluated for their biological activities:

Compound NameStructureUnique Features
Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-TetrahydropyrimidineC14H16N2O3Lacks thienyl group; primarily studied for antitumor activity
Methyl 6-Methylthio-DihydropyrimidinoneC11H14N2OSLacks carboxylic acid functionality; potential applications in agriculture

These derivatives illustrate how variations in substituents can influence biological activity while maintaining a core dihydropyrimidine structure.

Properties

CAS No.

853315-24-9

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-(4-phenylthiophen-2-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-10-14(16(20)22-2)15(19-17(21)18-10)13-8-12(9-23-13)11-6-4-3-5-7-11/h3-9,15H,1-2H3,(H2,18,19,21)

InChI Key

PGCYPHIVRJTKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CS2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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